2-Phthalimidehydroxy-acetic acid

PROTAC linker physicochemical characterization solid-state properties

PEG linkers suffer rapid in vivo degradation, limiting PROTAC efficacy. This alkyl-chain linker overcomes that liability. • Metabolic stability: Alkyl scaffold resists in vivo cleavage. • Conformational flexibility: N-oxy bridge provides 3 rotatable bonds vs. 2 in N-C analogs. • Efficient coupling: pKa 2.70 carboxyl group ensures high ionization at neutral pH. • Physical form: White solid, >98% HPLC, soluble in DMSO/DMF/MeOH, mp 166-168°C.

Molecular Formula C10H7NO5
Molecular Weight 221.17 g/mol
CAS No. 134724-87-1
Cat. No. B1313514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phthalimidehydroxy-acetic acid
CAS134724-87-1
Molecular FormulaC10H7NO5
Molecular Weight221.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)O
InChIInChI=1S/C10H7NO5/c12-8(13)5-16-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-4H,5H2,(H,12,13)
InChIKeySTDDDVARCIVORC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phthalimidehydroxy-acetic Acid Profile & Procurement


2-Phthalimidehydroxy-acetic acid (CAS 134724-87-1), systematically named 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetic acid, is a small-molecule organic compound classified as an alkyl chain-based PROTAC (PROteolysis TArgeting Chimera) linker . The compound features a phthalimide core connected via an N-oxy linkage to an acetic acid moiety, with a molecular formula of C₁₀H₇NO₅ and a molecular weight of 221.17 g/mol . Its predicted physicochemical parameters include a density of 1.59±0.1 g/cm³, a boiling point of 434.3±47.0 °C, and a predicted pKa of 2.70±0.10 . The compound is commercially available as a white solid with typical purity specifications ranging from >95% to >98% as determined by HPLC .

Why 2-Phthalimidehydroxy-acetic Acid Is Not Substitutable


Substituting 2-phthalimidehydroxy-acetic acid with structurally analogous phthalimide derivatives such as N-phthaloylglycine (CAS 4702-13-0) or N-hydroxyphthalimide (NHPI, CAS 524-38-9) would fundamentally alter synthetic outcomes due to distinct physicochemical and reactivity profiles. The target compound contains an N-oxyacetic acid moiety (phthalimide-N-O-CH₂-COOH) that provides a carboxylic acid handle for conjugation while maintaining the phthalimide core . In contrast, N-phthaloylglycine features a direct N-C bond (phthalimide-N-CH₂-COOH) and lacks the oxygen bridge, resulting in a significantly higher melting point of 193-198 °C versus 166-168 °C for the target compound—a 27-30 °C difference that reflects divergent intermolecular interactions . Furthermore, N-hydroxyphthalimide is an N-OH catalyst and radical precursor rather than a linker building block, rendering it functionally unsuitable for PROTAC assembly . These structural variations translate into different solubility profiles and coupling efficiencies that cannot be compensated for by mere stoichiometric adjustments.

2-Phthalimidehydroxy-acetic Acid Differentiation Evidence


Melting Point vs. N-Phthaloylglycine

2-Phthalimidehydroxy-acetic acid exhibits a melting point of 166-168 °C, which is substantially lower than the 193-198 °C melting point of N-phthaloylglycine . This 27-30 °C difference arises from the presence of the N-oxy bridge in the target compound, which disrupts the more ordered crystalline packing observed in the direct N-C linked analog. The lower melting point correlates with distinct solid-state stability and handling characteristics relevant to storage and formulation workflows.

PROTAC linker physicochemical characterization solid-state properties

Alkyl Chain vs. PEG Linkers

2-Phthalimidehydroxy-acetic acid belongs to the alkyl chain-based PROTAC linker class, which is distinguished from PEG-based linkers by fundamental differences in metabolic stability and synthetic complexity. According to comprehensive linker class analyses, PEG linkers may have reduced metabolic stability in vivo compared to alkyl-based linkers and can be more challenging and costly to synthesize . Additionally, the replacement of a PEG linker with an alkyl chain has been reported to positively affect physicochemical profiling outcomes [1].

PROTAC design linker chemistry metabolic stability

pKa Difference from N-Phthaloylglycine

2-Phthalimidehydroxy-acetic acid has a predicted pKa of 2.70±0.10 , which is notably more acidic than the predicted pKa of 3.61±0.10 for N-phthaloylglycine . This ~0.9 pKa unit difference indicates that at physiological pH (7.4), 2-phthalimidehydroxy-acetic acid exists in a more fully ionized carboxylate state compared to N-phthaloylglycine, which may influence solubility, protein binding, and conjugate acid-base behavior during conjugation reactions.

ionization state aqueous solubility PROTAC linker

N-Oxy Bridge vs. Direct N-C Linkage

2-Phthalimidehydroxy-acetic acid incorporates an N-oxyacetic acid moiety (phthalimide-N-O-CH₂-COOH) with a freely rotating bond count of 3 . N-Phthaloylglycine (CAS 4702-13-0) contains a direct N-CH₂-COOH linkage lacking the oxygen atom, resulting in distinct molecular geometry and conformational flexibility. This structural divergence directly impacts the spatial orientation and reach of the linker when incorporated into a PROTAC molecule, which is a critical determinant of ternary complex formation efficiency between the E3 ligase and target protein [1].

PROTAC linker molecular conformation synthetic building block

2-Phthalimidehydroxy-acetic Acid Procurement & Applications


PROTAC Synthesis Using Alkyl Chain Linker

2-Phthalimidehydroxy-acetic acid is optimally procured for PROTAC synthesis projects where an alkyl chain-based linker scaffold is specified, particularly when the desired linker class must confer metabolic stability advantages over PEG-based alternatives. The compound's alkyl chain architecture positions it within the linker class that demonstrates reduced in vivo metabolic degradation and simplified synthetic routes compared to PEG-based counterparts . Researchers designing PROTACs for cell-based degradation assays or in vivo studies where linker stability is a critical optimization parameter should prioritize this compound over PEG-containing linkers [1].

Lower pKa Carboxylic Acid for Conjugation

The carboxylic acid functionality of 2-phthalimidehydroxy-acetic acid, with a predicted pKa of 2.70±0.10 , provides a more acidic carboxyl group compared to N-phthaloylglycine (pKa 3.61±0.10) [1]. This property is advantageous in amide coupling reactions where enhanced ionization at neutral pH can improve aqueous-phase reactivity or influence chromatographic purification behavior. Procurement of this specific phthalimide derivative is indicated when conjugation protocols benefit from a more fully ionized carboxylate species under reaction conditions.

Orthogonal Linker Geometries for PROTAC Libraries

The N-oxy bridge in 2-phthalimidehydroxy-acetic acid provides a distinct spatial reach and conformational profile (3 freely rotating bonds) compared to direct N-C linked phthalimide analogs such as N-phthaloylglycine (2 freely rotating bonds) . This structural feature offers researchers an orthogonal linker geometry option when systematically varying PROTAC linker composition and length to optimize ternary complex formation between E3 ligase and target protein. Procurement of this compound enables exploration of linker conformational space not accessible with direct N-C linked phthalimide derivatives [1].

Thermal Stability Window for Handling & Storage

With a melting point of 166-168 °C , 2-phthalimidehydroxy-acetic acid offers a defined thermal stability window that is 27-30 °C lower than N-phthaloylglycine (193-198 °C) [1]. This property informs storage conditions and handling procedures in laboratory and manufacturing settings. The compound is supplied as a white solid with purity specifications of >98% (HPLC) and demonstrates solubility in DMSO, DMF, and methanol , supporting its use in standard organic synthesis and bioconjugation workflows. Researchers should procure this compound when the lower melting point aligns with desired handling characteristics or when the higher melting point of N-phthaloylglycine presents formulation or processing challenges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phthalimidehydroxy-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.